molecular formula C17H18ClN3O B2551311 8-(2-chlorobenzoyl)-3-(1H-pyrazol-1-yl)-8-azabicyclo[3.2.1]octane CAS No. 2320145-00-2

8-(2-chlorobenzoyl)-3-(1H-pyrazol-1-yl)-8-azabicyclo[3.2.1]octane

Cat. No.: B2551311
CAS No.: 2320145-00-2
M. Wt: 315.8
InChI Key: YJHPXIMCPJNFFA-UHFFFAOYSA-N
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Description

8-(2-chlorobenzoyl)-3-(1H-pyrazol-1-yl)-8-azabicyclo[321]octane is a complex organic compound featuring a bicyclic structure with a pyrazole ring and a chlorobenzoyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 8-(2-chlorobenzoyl)-3-(1H-pyrazol-1-yl)-8-azabicyclo[3.2.1]octane typically involves multiple steps, starting with the formation of the bicyclic core. One common method involves the palladium-catalyzed 1,2-aminoacyloxylation of cyclopentenes, which efficiently produces oxygenated 2-azabicyclo[2.2.1]heptanes . This intermediate can then be further functionalized to introduce the pyrazole and chlorobenzoyl groups.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimizing the synthetic route for large-scale production. This could include the use of flow microreactor systems, which have been shown to be more efficient, versatile, and sustainable compared to traditional batch processes .

Chemical Reactions Analysis

Types of Reactions

8-(2-chlorobenzoyl)-3-(1H-pyrazol-1-yl)-8-azabicyclo[3.2.1]octane can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions to introduce additional functional groups.

    Reduction: Reduction reactions can be used to modify the chlorobenzoyl group or the pyrazole ring.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the chlorobenzoyl group.

Common Reagents and Conditions

Common reagents used in these reactions include palladium catalysts for oxidation, hydrogen gas for reduction, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and pressures to ensure the desired transformations.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield hydroxylated derivatives, while substitution reactions could introduce new functional groups at the chlorobenzoyl position.

Scientific Research Applications

8-(2-chlorobenzoyl)-3-(1H-pyrazol-1-yl)-8-azabicyclo[3.2.1]octane has several applications in scientific research:

    Chemistry: It serves as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: The compound can be used to investigate biological pathways and interactions due to its unique structure.

    Industry: Used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 8-(2-chlorobenzoyl)-3-(1H-pyrazol-1-yl)-8-azabicyclo[3.2.1]octane involves its interaction with specific molecular targets. The chlorobenzoyl group and pyrazole ring can interact with enzymes or receptors, modulating their activity. The bicyclic structure provides rigidity, which can influence the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

    2-azabicyclo[2.2.1]heptanes: These compounds share a similar bicyclic core but lack the pyrazole and chlorobenzoyl groups.

    Pyrazole derivatives: Compounds with a pyrazole ring but different substituents.

    Chlorobenzoyl compounds: Molecules featuring the chlorobenzoyl group but different core structures.

Uniqueness

8-(2-chlorobenzoyl)-3-(1H-pyrazol-1-yl)-8-azabicyclo[3.2.1]octane is unique due to its combination of a bicyclic core, pyrazole ring, and chlorobenzoyl group. This unique structure imparts specific chemical and biological properties that are not observed in simpler analogs.

Properties

IUPAC Name

(2-chlorophenyl)-(3-pyrazol-1-yl-8-azabicyclo[3.2.1]octan-8-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18ClN3O/c18-16-5-2-1-4-15(16)17(22)21-12-6-7-13(21)11-14(10-12)20-9-3-8-19-20/h1-5,8-9,12-14H,6-7,10-11H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YJHPXIMCPJNFFA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2CC(CC1N2C(=O)C3=CC=CC=C3Cl)N4C=CC=N4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18ClN3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

315.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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